molecular formula C9H6Br2F2O2 B1409881 Methyl 2,5-dibromo-3,6-difluorophenylacetate CAS No. 1803715-64-1

Methyl 2,5-dibromo-3,6-difluorophenylacetate

Cat. No.: B1409881
CAS No.: 1803715-64-1
M. Wt: 343.95 g/mol
InChI Key: XWAMVYQENHEXBX-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3,6-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dibromo-3,6-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dibromo-3,6-difluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetates, while oxidation and reduction reactions can lead to different oxidation states of the phenyl ring.

Scientific Research Applications

Methyl 2,5-dibromo-3,6-difluorophenylacetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-3,6-difluorophenylacetate involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2,6-dibromo-3,5-difluorophenylacetate
  • Methyl 2,3-dibromo-4,5-difluorophenylacetate

Comparison: Methyl 2,5-dibromo-3,6-difluorophenylacetate is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring

Properties

IUPAC Name

methyl 2-(2,5-dibromo-3,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(11)6(12)3-5(10)9(4)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMVYQENHEXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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